Homatropine methylbromide

Catalog No.
S530044
CAS No.
80-49-9
M.F
C17H24BrNO3
M. Wt
370.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homatropine methylbromide

CAS Number

80-49-9

Product Name

Homatropine methylbromide

IUPAC Name

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;bromide

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?,16?;

InChI Key

FUFVKLQESJNNAN-UHFFFAOYSA-M

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]

Solubility

Soluble in DMSO, not in water

Synonyms

HMBromide, homatropine methylbromide, homatropine methylbromide iodide, (3(R)-endo)-isomer, homatropine methylbromide iodide, (3(S)-endo)-isomer, homatropine methylbromide, (3(R)-endo)-isomer, homatropine methylbromide, (3(S)-endo)-isomer, homatropine methylbromide, endo-(+-)-isomer

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]

Description

The exact mass of the compound Homatropine methylbromide is 369.09396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. It belongs to the ontological category of azabicycloalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mydriasis and Cycloplegia for Ophthalmic Examinations

One of the well-established research uses of homatropine methylbromide is in ophthalmology. It acts as a mydriatic, causing dilation of the pupil, and a cycloplegic, paralyzing the muscles that control accommodation (focusing ability) of the eye. This effect allows researchers to obtain a clearer view of the internal structures of the eye during examinations. Studies have investigated its efficacy in various contexts, such as:

  • Evaluating the effectiveness of new medications for glaucoma or other eye diseases.
  • Assessing the progression of age-related macular degeneration [].
  • Studying the impact of environmental factors on retinal health [].

These studies leverage the ability of homatropine methylbromide to facilitate detailed examinations of the eye, enabling researchers to gather crucial data for ophthalmic research.

Studying the Autonomic Nervous System

Homatropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are part of the parasympathetic nervous system, which plays a vital role in regulating various bodily functions like digestion, heart rate, and pupil constriction. Research studies utilize homatropine methylbromide to investigate the mechanisms of the autonomic nervous system and its influence on various physiological processes. For instance, researchers might use it to:

  • Explore the role of the parasympathetic nervous system in regulating blood pressure or heart rate variability [].
  • Investigate the interaction between the autonomic nervous system and the immune system [].
  • Study the impact of neurological disorders on autonomic function [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

369.09396

LogP

3.421

Appearance

Solid powder

Melting Point

191-192 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 64 of 65 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in conjunction with antacids or histamine H2-receptor antagonists in the treatment of peptic ulcers, gastric ulcers and duodenal ulcers, to reduce further gastric acid secretion and delay gastric emptying.

Pharmacology

Homatropine methylbromide belongs to the group of medicines called anti-muscarinics. Homatropine is used to treat duodenal or stomach ulcers or intestine problems. It can be used together with antacids or other medicine in the treatment of peptic ulcer. It may also be used to prevent nausea, vomiting, and motion sickness.
Homatropine Methylbromide is the methylbromide salt of homatropine, a synthetic tertiary amine alkaloid with antimuscarinic properties. Homatropine methylbromide, a competitive inhibitor of acetylcholine at the muscarinic receptor, blocks parasympathetic nerve stimulation, thereby inhibiting pepsin and gastrin secretion. When administered in high doses, this drug produces inhibitory effects on acetylcholine activity, specifically on smooth muscle located in the gastrointestinal, biliary, and genitourinary tracts, resulting in an anti-spasmodic effect.

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BB - Belladonna alkaloids, semisynthetic, quaternary ammonium compounds
A03BB06 - Homatropine methylbromide

Mechanism of Action

Homatropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

80-49-9

Wikipedia

Homatropine methylbromide

FDA Medication Guides

Hycodan

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)-: INACTIVE

Dates

Modify: 2023-08-15
1: Yang L, Xu Z, Dong R, Fan J, Du Y, Zhang Y, Wang X, Cheng X, Guo J. Is surgery
2: BATTERMAN RC, MOURATOFF GJ. Influence of morphine, codeine, meperidine,
3: EDUARDO, BILLINGHURST GA. [Symptomatic treatment of Meniere's syndrome with
4: PATEL JL, LEMBERGER AP. The kinetics of the hydrolysis of homatropine
5: BANDELIN FJ. The colorimetric determination of homatropine methylbromide. J Am
6: Canaes LS, Leite OD, Fatibello-Filho O. Flow-injection turbidimetric
7: Hanna S, Rosen M, Rasero L, Lachman L. Analysis of homatropine methylbromide
8: Knochen M, Bardanca M, Piaggio P. Application of second-derivate UV
9: WALTON CJ, CAYER D, SOHMER MF. Prolonged treatment of peptic ulcer with
10: CANTELMO AL. Adjunctive anticholinergic treatment with homatropine
11: CAHEN RL, TVEDE K. Homatropine methylbromide; a pharmacological reevaluation.
12: Ahuja S, Spiegel D, Brofazi FR. Stabilization of homatropine
13: Grabowski BF, Softly BJ, Chang BL, Haney WG Jr. GLC analysis of homatropine
14: Cantwell FF, Domjan M, Hiskey CF. Specific analysis for homatropine
15: Spiegel D, Ahuja S, Brofazi FR. Stability-indicating method for analysis of
16: Limaiem F, Korbi S, Lahmar A, Bouraoui S, Aloui S, Jedidi S, Miloudi N,
17: Fang L, Yu J, Jiang Z, Guo X. Preparation of a β-Cyclodextrin-Based
18: Bassareo PP, Bassareo V, Manca D, Fanos V, Mercuro G. An old drug for use in
19: Deolindo MV, Reis DG, Crestani CC, Tavares RF, Resstel LB, Corrêa FM. NMDA
20: Zhu Z, Yang L, Zhao XM, Luo DQ, Zhang HT, Zhou CW. Myomatous hepatic

Explore Compound Types